1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound with a unique structure that combines a pyrimidine ring with a piperidine ring
Preparation Methods
The synthesis of 1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include aniline, mercury (II) chloride, and triethylamine in anhydrous dimethylformamide . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can be compared with similar compounds such as N-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide and N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N’-phenylguanidine These compounds share structural similarities but differ in their functional groups and overall reactivity
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-(1-methyl-6-oxopyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C17H18N4O/c1-20-13-19-15(11-16(20)22)21-9-7-17(12-18,8-10-21)14-5-3-2-4-6-14/h2-6,11,13H,7-10H2,1H3 |
InChI Key |
MIAHXJLEGMWLGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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